2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol
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Overview
Description
2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol is a chemical compound with a complex structure that includes benzyl, dichlorophenyl, and aminoethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediate. One common method involves the reaction of 2,6-dichlorobenzyl chloride with benzylamine under controlled conditions to form the intermediate. This intermediate is then reacted with ethanolamine to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichlorophenyl)amino]benzaldehyde: A related compound with similar structural features but different functional groups.
2-[(2,6-Dichlorophenyl)amino]benzenemethanol: Another similar compound used in pharmaceutical research.
Uniqueness
2-[Benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol is unique due to its specific combination of benzyl, dichlorophenyl, and aminoethanol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[benzyl-[(2,6-dichlorophenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c17-15-7-4-8-16(18)14(15)12-19(9-10-20)11-13-5-2-1-3-6-13/h1-8,20H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUCOSICIOJGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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